molecular formula C13H19NO4 B12905494 Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate CAS No. 66002-01-5

Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate

Katalognummer: B12905494
CAS-Nummer: 66002-01-5
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: PQAMXRALJMULJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate is an organic compound that features a furan ring, an amino group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate typically involves the following steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carbaldehyde with an amine source under reductive amination conditions.

    Esterification: The furan-2-ylmethylamine is then reacted with ethyl 6-oxohexanoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate can be used as a building block for more complex molecules. Its functional groups allow for a variety of chemical transformations.

Biology

This compound can be used in the synthesis of biologically active molecules. The furan ring is a common motif in many natural products and pharmaceuticals.

Medicine

Potential applications in medicinal chemistry include the development of new drugs. The compound’s structure allows for modifications that can lead to molecules with desirable pharmacological properties.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate exerts its effects depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the amino and ester groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 6-amino-6-oxohexanoate: Lacks the furan ring, making it less versatile in terms of chemical reactivity.

    Furan-2-ylmethylamine: Lacks the ester group, limiting its applications in esterification reactions.

    6-{[(Furan-2-yl)methyl]amino}-6-oxohexanoic acid: The carboxylic acid version of the compound, which might have different solubility and reactivity profiles.

Uniqueness

Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate is unique due to the combination of its functional groups. The presence of both the furan ring and the ester group allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.

Eigenschaften

66002-01-5

Molekularformel

C13H19NO4

Molekulargewicht

253.29 g/mol

IUPAC-Name

ethyl 6-(furan-2-ylmethylamino)-6-oxohexanoate

InChI

InChI=1S/C13H19NO4/c1-2-17-13(16)8-4-3-7-12(15)14-10-11-6-5-9-18-11/h5-6,9H,2-4,7-8,10H2,1H3,(H,14,15)

InChI-Schlüssel

PQAMXRALJMULJL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCC(=O)NCC1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.